molecular formula C6H4ClF3N2 B1592199 5-Chloro-3-(trifluoromethyl)pyridin-2-amine CAS No. 79456-33-0

5-Chloro-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B1592199
CAS RN: 79456-33-0
M. Wt: 196.56 g/mol
InChI Key: WPGLCXZKCAARBY-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound used as an intermediate in the synthesis of several crop-protection products . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis and application of trifluoromethylpyridines, including 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand for the synthesis of crop-protection products .


Molecular Structure Analysis

The molecular formula of 5-Chloro-3-(trifluoromethyl)pyridin-2-amine is C6H4ClF3N2 . The InChI code is 1S/C6H4ClF3N2/c7-3-1-4 (6 (8,9)10)5 (11)12-2-3/h1-2H, (H2,11,12) and the InChI Key is WPGLCXZKCAARBY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of TFMP derivatives, including 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a solid with a molecular weight of 196.56 . It has a melting point of 86-90 °C (lit.) and a boiling point of 205°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of Complex Molecules

This compound is extensively used in the synthesis of complex organic molecules. For instance, it serves as a precursor in the development of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which have been evaluated for their potential anticancer properties (Chavva et al., 2013). This highlights its role in medicinal chemistry, particularly in the design of compounds with specific biological activities.

Catalysis and Chemical Reactions

In catalysis, 5-Chloro-3-(trifluoromethyl)pyridin-2-amine derivatives are involved in various chemical transformations. For example, a ruthenium complex incorporating a similar pyridine structure demonstrated reduced catalytic activity in transfer hydrogenation reactions, a finding attributed to the presence of mixed chloride/trifluoromethanesulfonate ligand species, which was elucidated through crystallographic data (Santiso‐Quiñones & Rodríguez‐Lugo, 2013). This suggests its utility in understanding and improving catalytic processes.

Material Science

In the field of materials science, compounds containing 5-Chloro-3-(trifluoromethyl)pyridin-2-amine structures have been used to synthesize microporous materials with unique properties. For example, a combination of two structure-directing amines, including a derivative of this compound, led to the synthesis of large-pore gallium oxyfluorophosphates with ordered organic amines within their channel systems, showcasing its application in creating new materials with potential for gas separation, storage, or catalysis (Weigel et al., 1997).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds involving 5-Chloro-3-(trifluoromethyl)pyridin-2-amine are pivotal in developing new synthetic methodologies and understanding chemical behavior. For instance, the direct synthesis of pyridine derivatives through amide activation highlighted the compatibility of this chemistry with various substrates, showcasing the compound's role in expanding synthetic tools available to chemists (Movassaghi et al., 2007).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Trifluoromethylpyridines, including 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, are expected to find many novel applications in the future . They are an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group .

properties

IUPAC Name

5-chloro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLCXZKCAARBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597172
Record name 5-Chloro-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(trifluoromethyl)pyridin-2-amine

CAS RN

79456-33-0
Record name 5-Chloro-3-(trifluoromethyl)-2-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(trifluoromethyl)pyridin-2-amine
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Record name 5-Chloro-3-(trifluoromethyl)pyridin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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